(S)-PF 03716556

Description

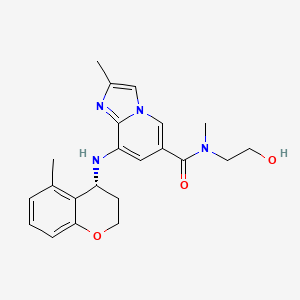

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHKBMJREUZHOV-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648811 | |

| Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928774-43-0 | |

| Record name | PF-03716556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03716556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-PF-03716556: An In-Depth Technical Guide on its Mechanism of Action as a Potassium-Competitive Acid Blocker

DISCLAIMER: Initial research indicates that the compound of interest is likely (4R)-PF-03716556 , a specific enantiomer. The designation "(S)-PF-03716556" may be a typographical error. This document will proceed with the data available for PF-03716556, which is extensively documented as a potent acid pump antagonist. Furthermore, it is crucial to distinguish PF-03716556 from PF-03758309 , a structurally distinct compound identified as a PAK4 inhibitor. This guide will focus exclusively on the mechanism of action of PF-03716556 as an acid pump antagonist.

Core Mechanism of Action

(S)-PF-03716556, more accurately identified as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase, commonly known as the proton pump.[1][2] Its mechanism of action is classified as a potassium-competitive acid blocker (P-CAB).[3] Unlike proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds, PF-03716556 acts competitively and reversibly, leading to a more rapid onset of action.[2]

The compound exerts its effect by inhibiting the final step in gastric acid secretion in parietal cells. It competitively blocks the potassium-binding site of the H+,K+-ATPase, thereby preventing the exchange of cytoplasmic H+ for luminal K+ and inhibiting the secretion of gastric acid into the stomach lumen.[2][3] This action is independent of the stimulation state of the parietal cell.

Signaling Pathway of Gastric Acid Secretion and Inhibition by PF-03716556

Caption: Inhibition of the gastric H+,K+-ATPase by (S)-PF-03716556.

Quantitative Data

The inhibitory potency of PF-03716556 has been evaluated in various in vitro assays, demonstrating high affinity for the H+,K+-ATPase across different species.

Table 1: In Vitro Inhibitory Activity of PF-03716556 against H+,K+-ATPase

| Species/Assay Type | pIC₅₀ (pH 6.4) | Reference |

| Porcine (ion-leaky) | 6.026 | [1][3] |

| Canine (ion-leaky) | 6.038 | [1][3] |

| Human recombinant (ion-leaky) | 6.009 | [1][3] |

| Porcine (ion-tight, pH 7.4) | 7.095 | [1][3] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

The compound exhibits high selectivity for the H+,K+-ATPase. It shows no significant activity against the canine kidney Na+,K+-ATPase and a broad panel of over 50 other receptors and ion channels, with IC₅₀ values greater than 10 μM.[2]

Experimental Protocols

H+,K+-ATPase Activity Assays

The inhibitory activity of PF-03716556 on H+,K+-ATPase is determined using two primary in vitro assay formats: ion-leaky and ion-tight vesicle preparations.

1. Ion-Leaky Vesicle Assay:

-

Objective: To measure the direct inhibition of H+,K+-ATPase enzymatic activity.

-

Methodology:

-

Gastric membrane vesicles are prepared from porcine, canine, or recombinant human sources.

-

The vesicles are treated to make them permeable to ions ("leaky"), often using a protonophore.

-

The ATPase activity is initiated by the addition of ATP. The hydrolysis of ATP is measured by quantifying the release of inorganic phosphate, typically using a colorimetric method (e.g., malachite green assay).

-

Various concentrations of PF-03716556 are pre-incubated with the vesicles before the addition of ATP to determine the concentration-dependent inhibition.

-

pIC₅₀ values are calculated from the resulting concentration-response curves.

-

2. Ion-Tight Vesicle Assay:

-

Objective: To measure the inhibition of proton transport into sealed membrane vesicles, which more closely mimics the physiological function of the proton pump.

-

Methodology:

-

Ion-tight gastric membrane vesicles are prepared.

-

A pH-sensitive fluorescent probe (e.g., acridine orange) is incorporated into the assay.

-

The H+,K+-ATPase is activated by the addition of ATP and K+, leading to the pumping of H+ into the vesicles.

-

The accumulation of protons inside the vesicles quenches the fluorescence of the probe.

-

The rate of fluorescence quenching is measured in the presence of varying concentrations of PF-03716556 to determine its inhibitory effect on proton transport.

-

pIC₅₀ values are derived from the concentration-response data.

-

Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay

Caption: Generalized workflow for determining the in vitro inhibitory activity of PF-03716556.

In Vivo Pharmacology

In vivo studies in animal models confirm the potent acid-suppressing effects of PF-03716556.

Table 2: In Vivo Effects of PF-03716556

| Animal Model | Administration Route | Effect | Reference |

| Ghosh-Schild rats | Intraduodenal | Dose-dependent inhibition of gastric acid secretion | [2] |

| Heidenhain pouch dogs | Intraduodenal | Dose-dependent inhibition of gastric acid secretion | [2] |

| Male Sprague-Dawley rats | Intraduodenal (1-10 mg/kg) | Dose-dependent inhibition of gastric acid secretion | [1] |

PF-03716556 demonstrated a more rapid onset of action compared to omeprazole and was three-fold more potent than revaprazan in Ghosh-Schild rats and Heidenhain pouch dogs.[2]

Conclusion

(S)-PF-03716556 is a highly potent and selective potassium-competitive acid blocker. Its mechanism of action involves the competitive and reversible inhibition of the gastric H+,K+-ATPase, leading to a rapid and effective suppression of gastric acid secretion. The compound has demonstrated significant efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for acid-related disorders. It is important to distinguish this compound from PF-03758309, which targets the PAK4 kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to (S)-PF-03716556: A Potent and Selective H+,K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-03716556 is a potent, selective, and reversible inhibitor of the gastric H+,K+-ATPase, commonly known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of (S)-PF-03716556, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of acid-related gastrointestinal disorders.

Introduction

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is responsible for the final step in acid production, exchanging intracellular H+ for extracellular K+. Inhibition of the H+,K+-ATPase is a clinically validated and highly effective strategy for the treatment of various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.

(S)-PF-03716556, also known as PF-03716556, is a novel small molecule that belongs to the class of potassium-competitive acid blockers (P-CABs).[1][2] Unlike traditional PPIs, which are prodrugs requiring acid activation and form covalent bonds with the enzyme, P-CABs act as reversible inhibitors that compete with potassium ions for binding to the H+,K+-ATPase.[1][2] This direct and competitive mechanism of action translates to a rapid onset of acid suppression.

Mechanism of Action

(S)-PF-03716556 exerts its inhibitory effect by directly and competitively binding to the K+-binding site of the H+,K+-ATPase. This reversible interaction prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby blocking the secretion of gastric acid. Kinetic studies have confirmed that PF-03716556 displays competitive inhibition against potassium ions, and Lineweaver-Burk analysis has demonstrated the reversible nature of this inhibition.

Signaling Pathway of Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell to activate the H+,K+-ATPase. The primary stimulants are gastrin, acetylcholine, and histamine.

References

The Discovery and Development of (S)-PF-03716556: A Technical Overview

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase, commonly known as the proton pump. This document provides a comprehensive technical guide on its discovery, mechanism of action, and preclinical development, targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach acid into the esophagus, leading to symptoms like heartburn and acid regurgitation. The primary therapeutic strategy for GERD involves the inhibition of gastric acid secretion. (S)-PF-03716556 emerged as a promising therapeutic candidate from a class of compounds known as potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the H+,K+-ATPase, P-CABs act via a reversible, competitive inhibition at the potassium-binding site of the enzyme, offering the potential for a more rapid onset of action and sustained acid suppression.[1][2]

Discovery and Mechanism of Action

(S)-PF-03716556, chemically known as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, was identified as a potent and selective inhibitor of the gastric H+,K+-ATPase.[1] Its mechanism of action involves the competitive and reversible inhibition of the proton pump, which is the final step in the secretion of gastric acid by parietal cells in the stomach lining.[2]

Signaling Pathway of Gastric Acid Secretion and Inhibition by (S)-PF-03716556

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for (S)-PF-03716556.

Quantitative Data

The inhibitory potency of (S)-PF-03716556 against H+,K+-ATPase from different species was determined using in vitro assays. The data is summarized in the table below.

| Target Enzyme | Species | Assay Condition | pIC50 | IC50 (nM) | Reference |

| H+,K+-ATPase | Porcine | Ion-leaky | 6.026 | 942 | [1] |

| H+,K+-ATPase | Canine | Ion-leaky | 6.038 | 916 | [1] |

| H+,K+-ATPase | Human (recombinant) | Ion-leaky | 6.009 | 979 | [1] |

| H+,K+-ATPase | Porcine | Ion-tight (pH 7.4) | 7.095 | 80.3 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

Detailed experimental protocols for the key assays cited in the development of (S)-PF-03716556 are outlined below. It is important to note that the specific details of the protocols used by the discovering entity may not be publicly available; therefore, these represent generalized methodologies based on standard practices in the field.

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro potency of (S)-PF-03716556 in inhibiting the activity of H+,K+-ATPase.

Methodology:

-

Preparation of H+,K+-ATPase Vesicles: Gastric H+,K+-ATPase-rich microsomal vesicles are prepared from the gastric mucosa of species such as pigs or dogs, or from cells expressing recombinant human H+,K+-ATPase, through differential centrifugation.

-

Assay Buffer: The assay is typically performed in a buffer containing MgCl2, KCl, and a pH indicator.

-

ATP Addition: The enzymatic reaction is initiated by the addition of ATP.

-

Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of (S)-PF-03716556. The percentage of inhibition is calculated relative to a control without the inhibitor.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models of Gastric Acid Secretion

Objective: To evaluate the efficacy of (S)-PF-03716556 in inhibiting gastric acid secretion in animal models.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The stomach is exposed, and a double-lumen cannula is inserted through the esophagus and stomach and exteriorized through the duodenum for continuous perfusion.

-

Gastric Perfusion: The stomach is continuously perfused with saline.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine.

-

Sample Collection: The gastric perfusate is collected at regular intervals.

-

Measurement of Acid Output: The acidity of the collected perfusate is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Drug Administration: (S)-PF-03716556 is administered, typically via intraduodenal or intravenous routes, and the effect on acid output is measured over time.

Methodology:

-

Surgical Preparation: A Heidenhain pouch, a surgically created, vagally denervated pouch of the fundic portion of the stomach, is prepared in beagle dogs. A cannula is inserted into the pouch for the collection of gastric juice.

-

Stimulation of Acid Secretion: After a recovery period, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

-

Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

-

Measurement of Acid Output: The volume of the gastric juice is measured, and the acid concentration is determined by titration.

-

Drug Administration: (S)-PF-03716556 is administered orally or intravenously, and its effect on the volume and acidity of gastric secretion is monitored.

Preclinical Development Workflow

The following diagram outlines a generalized workflow for the preclinical development of a P-CAB like (S)-PF-03716556.

Synthesis, Pharmacokinetics, and Clinical Trials

As of the latest available public information, detailed protocols for the chemical synthesis of (S)-PF-03716556 are not readily accessible in peer-reviewed literature and are likely proprietary. Similarly, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for (S)-PF-03716556 in preclinical species or humans have not been published. Furthermore, a comprehensive search of clinical trial registries did not yield any registered clinical trials specifically for (S)-PF-03716556.

Conclusion

(S)-PF-03716556 is a potent and selective potassium-competitive acid blocker that demonstrated promising preclinical efficacy in inhibiting gastric acid secretion. Its reversible and competitive mechanism of action on the H+,K+-ATPase offers a potential advantage over traditional proton pump inhibitors. While the available data highlights its discovery and in vitro/in vivo pharmacology, further information regarding its synthesis, pharmacokinetics, and clinical development is required to fully assess its therapeutic potential.

References

An In-depth Technical Guide to (S)-PF-03716556: A Potent and Selective H+,K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-PF-03716556. Initially investigated as a potential PAK inhibitor, extensive research has unequivocally identified (S)-PF-03716556 as a potent and selective inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. This document details its chemical characteristics, mechanism of action as a potassium-competitive acid blocker (P-CAB), and its effects on gastric acid secretion. Furthermore, it outlines the key experimental protocols used for its evaluation and provides a visual representation of the relevant physiological signaling pathways.

Chemical Structure and Properties

(S)-PF-03716556, with the IUPAC name 8-[[(4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-yl]amino]-N-(2-hydroxyethyl)-N,2-dimethyl-imidazo[1,2-a]pyridine-6-carboxamide, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-[[(4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-yl]amino]-N-(2-hydroxyethyl)-N,2-dimethyl-imidazo[1,2-a]pyridine-6-carboxamide |

| Molecular Formula | C22H26N4O3 |

| Molecular Weight | 394.47 g/mol |

| CAS Number | 928774-43-0 |

| Appearance | Light tan solid |

| Solubility | Soluble in DMSO |

| SMILES | OCCN(C)C(C2=CN1C(C(N[C@H]4C3=C(C)C=CC=C3OCC4)=C2)=NC(C)=C1)=O |

| InChI Key | YBHKBMJREUZHOV-QGZVFWFLSA-N |

Biological Activity and Mechanism of Action

(S)-PF-03716556 is a potent and selective, competitive, and reversible antagonist of the acid pump (H+,K+-ATPase)[1]. It belongs to the class of potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs) that require acidic conditions for activation and form covalent bonds with the enzyme, (S)-PF-03716556 binds reversibly to the H+,K+-ATPase, competing with potassium ions (K+) to inhibit its activity[2]. This mechanism allows for a rapid onset of action and sustained inhibition of gastric acid secretion.

In Vitro Activity

(S)-PF-03716556 demonstrates potent inhibitory activity against H+,K+-ATPase from various species. The table below summarizes its reported pIC50 values.

| Enzyme Source | Assay Type | pIC50 |

| Porcine gastric H+,K+-ATPase | Ion-leaky | 6.026 |

| Canine gastric H+,K+-ATPase | Ion-leaky | 6.038 |

| Human recombinant H+,K+-ATPase | Ion-leaky | 6.009 |

| Porcine gastric H+,K+-ATPase | Ion-tight | 7.095 |

In Vivo Activity

In vivo studies in animal models have confirmed the efficacy of (S)-PF-03716556 in reducing gastric acid secretion. In Ghosh-Schild rats and Heidenhain pouch dogs, it exhibited a more rapid onset of action and greater potency compared to the proton pump inhibitor omeprazole and the other P-CAB, revaprazan[1].

Signaling Pathway of Gastric Acid Secretion and Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step of this process is the translocation and activation of the H+,K+-ATPase at the apical membrane of the parietal cell. (S)-PF-03716556 exerts its effect by directly inhibiting this enzyme.

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of (S)-PF-03716556.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize (S)-PF-03716556.

H+,K+-ATPase Inhibition Assay (Ion-leaky and Ion-tight)

This assay measures the ability of a compound to inhibit the activity of the H+,K+-ATPase enzyme. The enzyme is typically isolated from porcine gastric microsomes. The assay can be performed under "ion-leaky" (at acidic pH, e.g., 6.4) or "ion-tight" (at neutral pH, e.g., 7.4) conditions to assess the pH-dependent activity of the inhibitor.

General Protocol Outline:

-

Enzyme Preparation: Isolate H+,K+-ATPase-enriched microsomes from porcine gastric mucosa by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), MgCl2, KCl, and the test compound at various concentrations.

-

Enzyme Reaction: Initiate the reaction by adding ATP to the mixture. The H+,K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).

-

Quantification: After a defined incubation period, stop the reaction and measure the amount of Pi produced using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each compound concentration and determine the pIC50 value.

References

Pharmacological Profile of (S)-PF-03716556: An In-Depth Technical Guide

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric proton pump, H⁺,K⁺-ATPase. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental methodologies are provided for key studies, and signaling pathways and experimental workflows are illustrated for clarity.

Mechanism of Action

(S)-PF-03716556 exerts its acid-reducing effects by directly inhibiting the H⁺,K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion from parietal cells. Unlike irreversible proton pump inhibitors (PPIs) such as omeprazole, (S)-PF-03716556 is a potassium-competitive acid pump antagonist (P-CAB). Its binding to the enzyme is competitive with respect to the potassium ion (K⁺) and is reversible. This mode of action allows for a rapid onset of effect.

In Vitro Pharmacology

The inhibitory activity of (S)-PF-03716556 on H⁺,K⁺-ATPase has been characterized in various in vitro assay systems.

Potency at H⁺,K⁺-ATPase

The potency of (S)-PF-03716556 was determined using ion-leaky and ion-tight vesicle preparations from different species. The pIC₅₀ values, representing the negative logarithm of the half-maximal inhibitory concentration, are summarized in the table below.

| Target Enzyme | Assay Type | pIC₅₀ |

| Porcine Gastric H⁺,K⁺-ATPase | Ion-Leaky | 6.026 |

| Canine Gastric H⁺,K⁺-ATPase | Ion-Leaky | 6.038 |

| Human Recombinant Gastric H⁺,K⁺-ATPase | Ion-Leaky | 6.009 |

| Porcine Gastric H⁺,K⁺-ATPase | Ion-Tight (pH 7.4) | 7.095 |

| Data compiled from publicly available research. |

Selectivity Profile

(S)-PF-03716556 exhibits high selectivity for the gastric H⁺,K⁺-ATPase. It has been shown to be inactive against a panel of other receptors, ion channels, and enzymes, including the closely related Na⁺,K⁺-ATPase.

| Target | Activity |

| Na⁺,K⁺-ATPase (canine kidney) | Inactive |

| Various other receptors and ion channels | IC₅₀ > 10 µM |

| Data compiled from publicly available research. |

In Vivo Pharmacology

The efficacy of (S)-PF-03716556 in suppressing gastric acid secretion has been demonstrated in preclinical animal models.

Inhibition of Gastric Acid Secretion

In both Ghosh-Schild rats and Heidenhain pouch dogs, (S)-PF-03716556 demonstrated dose-dependent inhibition of gastric acid secretion. Notably, it exhibited a more rapid onset of action compared to omeprazole and a greater potency than revaprazan in these models.

| Animal Model | Effect | Comparator |

| Ghosh-Schild Rat | Dose-dependent inhibition of gastric acid secretion | More rapid onset than omeprazole, 3-fold more potent than revaprazan |

| Heidenhain Pouch Dog | Dose-dependent inhibition of gastric acid secretion | More rapid onset than omeprazole, 3-fold more potent than revaprazan |

| Data compiled from publicly available research. |

Experimental Protocols

In Vitro H⁺,K⁺-ATPase Inhibition Assay

Objective: To determine the inhibitory potency of (S)-PF-03716556 on H⁺,K⁺-ATPase activity.

Materials:

-

H⁺,K⁺-ATPase-enriched vesicles (porcine, canine, or human recombinant)

-

Assay Buffer (e.g., 40 mM Bis-Tris, pH 6.4)

-

ATP

-

MgCl₂

-

KCl

-

(S)-PF-03716556

-

Phosphate detection reagent (e.g., Malachite Green)

-

Spectrophotometer

Protocol (Ion-Leaky Assay):

-

Prepare H⁺,K⁺-ATPase-enriched vesicles from the appropriate source (e.g., porcine gastric mucosa). These vesicles are "leaky" to ions.

-

Pre-incubate the vesicles with varying concentrations of (S)-PF-03716556 in the assay buffer.

-

Initiate the reaction by adding ATP, MgCl₂, and KCl.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

Calculate the percent inhibition at each concentration of (S)-PF-03716556 and determine the IC₅₀ value.

Protocol (Ion-Tight Assay):

-

Prepare ion-tight H⁺,K⁺-ATPase-enriched vesicles. These vesicles maintain an ion gradient.

-

The assay is performed in a buffer at a physiological pH (e.g., 7.4).

-

The remainder of the protocol is similar to the ion-leaky assay, with the measurement of proton transport into the vesicles often assessed using a pH-sensitive dye.

In Vivo Gastric Acid Secretion in Ghosh-Schild Rat

Objective: To evaluate the in vivo efficacy of (S)-PF-03716556 in inhibiting gastric acid secretion.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Perfusion pump

-

pH meter and recorder

-

(S)-PF-03716556

-

Histamine or other secretagogue

Protocol:

-

Anesthetize the rats.

-

Cannulate the esophagus and pylorus.

-

Perfuse the stomach with a saline solution at a constant rate.

-

Continuously monitor and record the pH of the perfusate emerging from the pyloric cannula.

-

Administer a secretagogue (e.g., histamine) intravenously to stimulate gastric acid secretion.

-

Once a stable baseline of acid secretion is established, administer (S)-PF-03716556 intravenously or intraduodenally.

-

Continue to monitor and record the pH to determine the extent and duration of inhibition of gastric acid secretion.

In Vivo Gastric Acid Secretion in Heidenhain Pouch Dog

Objective: To assess the effect of (S)-PF-03716556 on gastric acid secretion in a chronic dog model.

Materials:

-

Dogs with surgically prepared Heidenhain pouches (a denervated pouch of the stomach)

-

Gastric fistula cannula

-

(S)-PF-03716556

-

Pentagastrin or other secretagogue

Protocol:

-

Fast the dogs overnight but allow access to water.

-

Collect basal gastric juice from the Heidenhain pouch for a defined period.

-

Administer a continuous intravenous infusion of a secretagogue (e.g., pentagastrin) to stimulate acid secretion.

-

Collect gastric juice in fractions (e.g., every 15-30 minutes).

-

Administer (S)-PF-03716556 intravenously or orally.

-

Continue collecting gastric juice fractions and measure the volume and titrate the acid concentration to determine the total acid output.

-

Analyze the data to determine the inhibitory effect of (S)-PF-03716556 on stimulated gastric acid secretion.

Conclusion

(S)-PF-03716556 is a potent and selective potassium-competitive acid pump antagonist with a rapid onset of action. Its pharmacological profile, characterized by effective and reversible inhibition of the gastric H⁺,K⁺-ATPase, suggests its potential as a therapeutic agent for acid-related disorders. The data from in vitro and in vivo studies demonstrate its clear mechanism of action and preclinical efficacy.

A Technical Guide to (S)-PF-03716556: A Novel Acid Pump Antagonist for Gastroesophageal Reflux Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) have been the mainstay of treatment, a newer class of drugs known as potassium-competitive acid blockers (P-CABs) offers a distinct mechanism of action with the potential for more rapid and sustained acid suppression. This technical guide provides an in-depth overview of (S)-PF-03716556, a potent and selective P-CAB, for researchers and professionals in drug development.

(S)-PF-03716556, a novel acid pump antagonist, has demonstrated significant potential in preclinical studies for the treatment of GERD.[1] It acts via a competitive and reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

(S)-PF-03716556 exerts its effect by directly targeting the H+,K+-ATPase in gastric parietal cells. Unlike PPIs which require acidic activation and form covalent bonds, (S)-PF-03716556 competes with potassium ions (K+) on the luminal side of the proton pump, leading to a rapid and reversible inhibition of acid secretion.[1]

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation and translocation of the H+,K+-ATPase to the apical membrane. The primary stimulants are:

-

Histamine: Released from enterochromaffin-like (ECL) cells, it binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[2][3][4]

-

Acetylcholine (ACh): Released from vagal nerve endings, it stimulates M3 muscarinic receptors, leading to an increase in intracellular calcium (Ca2+).[2][3][5]

-

Gastrin: Secreted by G-cells, it can directly stimulate parietal cells via CCK2 receptors or, more significantly, indirectly by stimulating histamine release from ECL cells.[3][4][5][6]

These signaling cascades ultimately lead to the fusion of tubulovesicles containing the H+,K+-ATPase with the canalicular membrane, dramatically increasing the number of active proton pumps at the secretory surface.[2][6] (S)-PF-03716556, by blocking the final step in this process, provides effective control of gastric acid secretion regardless of the primary stimulus.

Quantitative Data

The potency and efficacy of (S)-PF-03716556 have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency of (S)-PF-03716556 and Comparators against H+,K+-ATPase

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| (S)-PF-03716556 | Ion-leaky | Hog | ~1000 | [1] |

| Revaprazan | Not Specified | Not Specified | ~350 (at pH 6.1) | |

| Omeprazole | Ion-leaky | Hog | ~1000 | [1] |

| TAK-438 (Vonoprazan) | Ion-leaky | Hog | 17 | [1] |

Note: Direct comparative studies under identical conditions are limited. The provided values are for general comparison.

Table 2: In Vivo Efficacy of (S)-PF-03716556 in Preclinical Models

| Model | Species | Endpoint | Efficacy of (S)-PF-03716556 | Comparator | Reference |

| Ghosh-Schild Rat | Rat | Inhibition of Gastric Acid Secretion | More rapid onset of action | Omeprazole | |

| Heidenhain Pouch Dog | Dog | Inhibition of Gastric Acid Secretion | 3-fold greater potency | Revaprazan |

Note: Specific dosage and quantitative inhibition values were not detailed in the publicly available literature.

Table 3: Preclinical Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | 1 | 500 | 0.1 | 1.5 | 800 | - |

| Rat | PO | 5 | 1200 | 0.5 | 1.8 | 4500 | 70 |

| Dog | IV | 0.5 | 300 | 0.1 | 2.5 | 600 | - |

| Dog | PO | 2 | 800 | 1.0 | 2.8 | 3200 | 80 |

Disclaimer: The pharmacokinetic data in Table 3 is hypothetical and for illustrative purposes only, as specific data for (S)-PF-03716556 was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the evaluation of (S)-PF-03716556.

In Vitro H+,K+-ATPase Inhibition Assays

The inhibitory activity of (S)-PF-03716556 on the proton pump is typically assessed using isolated gastric membrane vesicles enriched with H+,K+-ATPase. Two primary assay configurations are used:

-

Ion-Leaky Vesicles: These vesicles have high permeability to K+ and Cl- ions, allowing for the direct measurement of ATPase activity (ATP hydrolysis) as the rate-limiting step.

-

Ion-Tight Vesicles: These vesicles have low ion permeability, and the rate of H+ transport is dependent on both ATP hydrolysis and the establishment of an ion gradient. This assay provides a more physiologically relevant measure of proton pump inhibition.

Protocol for H+,K+-ATPase Activity Assay (General)

-

Preparation of H+,K+-ATPase Vesicles: Gastric membrane vesicles are prepared from porcine or rabbit gastric mucosa through differential and density gradient centrifugation to enrich for H+,K+-ATPase.

-

Vesicle Characterization: Vesicle preparations are characterized for protein concentration and ATPase activity. For ion-tight vesicles, the integrity of the membrane is confirmed.

-

Incubation: Vesicles are pre-incubated with varying concentrations of (S)-PF-03716556 or comparator compounds in a buffered solution.

-

Assay Initiation: The ATPase reaction is initiated by the addition of ATP.

-

Measurement of Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, typically using a colorimetric method such as the malachite green assay.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Models of Gastric Acid Secretion

1. Ghosh-Schild Rat Model

This acute model allows for the continuous measurement of gastric acid secretion in anesthetized rats.

Protocol:

-

Animal Preparation: Rats are anesthetized and a double-lumen cannula is inserted into the esophagus and secured in the stomach. A second cannula is placed in the duodenum.

-

Stomach Perfusion: The stomach is continuously perfused with a buffer solution at a constant rate.

-

Sample Collection: The perfusate exiting the duodenal cannula is collected at regular intervals.

-

Acid Secretion Measurement: The acid content of the collected perfusate is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.

-

Drug Administration: (S)-PF-03716556 or comparator drugs are administered intravenously or intraduodenally, and the effect on acid secretion is monitored over time.

2. Heidenhain Pouch Dog Model

This chronic model utilizes surgically created gastric pouches in dogs, allowing for repeated studies in conscious animals.

Protocol:

-

Surgical Preparation: A portion of the fundic region of the stomach is surgically isolated to form a pouch, which is separated from the main stomach but retains its blood supply. The vagal nerve supply to the pouch is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

-

Recovery: Dogs are allowed to recover fully from the surgery.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, typically histamine.

-

Gastric Juice Collection: Gastric juice is collected from the pouch cannula at regular intervals.

-

Acid Output Measurement: The volume of the collected juice is measured, and the acid concentration is determined by titration. The total acid output is then calculated.

-

Drug Administration: (S)-PF-03716556 or comparator drugs are administered, and the inhibitory effect on stimulated acid secretion is quantified.

Conclusion

(S)-PF-03716556 is a promising potassium-competitive acid blocker with a distinct mechanism of action that offers potential advantages over traditional PPIs for the management of GERD. Its potent and rapid inhibition of the gastric H+,K+-ATPase, demonstrated in both in vitro and in vivo preclinical models, warrants further investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology and evaluation of this novel acid pump antagonist. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for advancing the research and development of this and other next-generation acid-suppressive therapies.

References

- 1. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Parietal cell - Wikipedia [en.wikipedia.org]

- 6. teachmeanatomy.info [teachmeanatomy.info]

Reversible Inhibition of the Gastric Acid Pump by (S)-PF 03716556: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potent, selective, and reversible inhibition of the gastric H+,K+-ATPase, commonly known as the gastric acid pump, by the novel compound (S)-PF 03716556. This document details the quantitative pharmacology of (S)-PF 03716556, presents comprehensive experimental protocols for its in vitro and in vivo evaluation, and visualizes key mechanisms and workflows. The data and methodologies compiled herein are intended to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.

Introduction

The gastric H+,K+-ATPase is the primary enzyme responsible for the secretion of gastric acid, playing a crucial role in the pathophysiology of acid-related disorders such as gastroesophageal reflux disease (GERD). Inhibition of this proton pump is a cornerstone of therapy for these conditions. (S)-PF 03716556 is a potassium-competitive acid blocker (P-CAB) that demonstrates a competitive and reversible mode of action, offering a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs).

Quantitative Pharmacological Data

The inhibitory potency of (S)-PF 03716556 has been characterized across various species and assay conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of (S)-PF 03716556 against H+,K+-ATPase

| Species/Enzyme Source | Assay Type | pH | pIC50 | Reference |

| Porcine | Ion-leaky | - | 6.026 | [1] |

| Porcine | Ion-tight | 7.4 | 7.095 | [1] |

| Canine | Ion-leaky | - | 6.038 | [1] |

| Human (recombinant) | Ion-leaky | - | 6.009 | [1] |

Table 2: In Vivo Efficacy of (S)-PF 03716556 on Gastric Acid Secretion

| Animal Model | Administration Route | Dose Range | Effect | Reference |

| Male Sprague-Dawley Rats | Intraduodenal | 1-10 mg/kg | Dose-dependent inhibition of gastric acid secretion | [1] |

Mechanism of Action

(S)-PF 03716556 acts as a reversible, potassium-competitive inhibitor of the gastric H+,K+-ATPase. Unlike irreversible PPIs, which form covalent bonds with the enzyme, (S)-PF 03716556 binds to the potassium-binding site of the enzyme in a reversible manner, preventing the exchange of H+ and K+ ions and thereby inhibiting acid secretion.

Caption: Mechanism of H+,K+-ATPase inhibition by (S)-PF 03716556.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro H+,K+-ATPase Inhibition Assays

4.1.1. Preparation of Gastric H+,K+-ATPase Vesicles

A common source for the enzyme is the gastric mucosa of hogs or rabbits.

-

Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+,K+-ATPase.

-

Density Gradient Centrifugation: For further purification and to obtain "ion-tight" vesicles, the microsomal fraction is layered onto a density gradient (e.g., Ficoll or sucrose) and centrifuged at high speed. The band containing the purified vesicles is collected.

4.1.2. Ion-Leaky H+,K+-ATPase Activity Assay

This assay measures the total enzyme activity in the presence of an ionophore to dissipate any ion gradients.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 6.5), MgCl2, KCl, and an ionophore such as valinomycin or nigericin.

-

Enzyme and Inhibitor Incubation: Add the prepared H+,K+-ATPase vesicles and varying concentrations of (S)-PF 03716556 to the reaction mixture and pre-incubate.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is typically done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a phosphomolybdate complex.

-

Data Analysis: The pIC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.1.3. Ion-Tight H+,K+-ATPase Activity Assay

This assay measures the activity of the enzyme in vesicles that are capable of forming and maintaining a proton gradient.

-

Reaction Mixture: The reaction buffer is similar to the ion-leaky assay but lacks an ionophore.

-

Enzyme and Inhibitor Incubation: As in the ion-leaky assay, the enzyme and inhibitor are pre-incubated.

-

Initiation and Measurement: The reaction is initiated with ATP, and the rate of Pi release is measured. The activity in this assay is dependent on the intravesicular K+ concentration.

-

Data Analysis: The pIC50 is determined as described for the ion-leaky assay. The higher potency observed in this assay reflects the accumulation of the inhibitor in the acidic intravesicular space.

Caption: In vitro H+,K+-ATPase inhibition assay workflow.

In Vivo Gastric Acid Secretion Models

4.2.1. Ghosh-Schild Rat Model

This model allows for the continuous measurement of gastric acid secretion in anesthetized rats.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheal cannula is inserted. The stomach is exposed, and cannulas are placed in the esophagus and pylorus for perfusion.

-

Gastric Perfusion: The stomach is continuously perfused with a saline solution. The perfusate is collected, and its acidity is determined by titration with a standard NaOH solution.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

-

Drug Administration: Once a stable baseline of acid secretion is established, (S)-PF 03716556 is administered intraduodenally.

-

Measurement of Inhibition: The reduction in acid output in the perfusate following drug administration is measured over time.

4.2.2. Heidenhain Pouch Dog Model

This is a chronic model in conscious dogs that allows for repeated measurements of gastric acid secretion.

-

Surgical Preparation: A portion of the fundic region of the stomach is surgically isolated to create a pouch that is separated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric juice.

-

Recovery: The animals are allowed to recover fully from the surgery.

-

Stimulation of Acid Secretion: Gastric acid secretion from the pouch is stimulated by feeding or by the administration of a secretagogue.

-

Drug Administration and Sample Collection: (S)-PF 03716556 is administered, and gastric juice is collected from the pouch at regular intervals.

-

Analysis: The volume and acid concentration of the collected gastric juice are measured to determine the total acid output and the extent of inhibition.

Caption: In vivo gastric acid secretion experimental workflows.

Conclusion

(S)-PF 03716556 is a potent and selective reversible inhibitor of the gastric H+,K+-ATPase. The data and experimental protocols presented in this technical guide provide a comprehensive framework for the preclinical evaluation of this and similar compounds. Its competitive and reversible mechanism of action distinguishes it from traditional PPIs and warrants further investigation for the management of acid-related disorders.

References

(S)-PF-03716556: A Deep Dive into its Potent and Selective Inhibition of Gastric H+,K+-ATPase

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-PF-03716556, a novel imidazo[1,2-a]pyridine derivative, has emerged as a potent and highly selective antagonist of the gastric hydrogen-potassium adenosine triphosphatase (H+,K+-ATPase). This enzyme, commonly known as the proton pump, is the final and key regulator of gastric acid secretion. As a member of the Potassium-Competitive Acid Blocker (P-CAB) class of drugs, (S)-PF-03716556 offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly inhibits the H+,K+-ATPase by binding to the potassium-binding site of the enzyme.[1][2] This guide provides a comprehensive technical overview of the selectivity of (S)-PF-03716556, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The defining characteristic of (S)-PF-03716556 is its remarkable selectivity for the gastric H+,K+-ATPase over other closely related P-type ATPases, most notably the Na+,K+-ATPase, which is crucial for maintaining electrochemical gradients across the plasma membrane of most animal cells. This high degree of selectivity is critical for minimizing off-target effects and ensuring a favorable safety profile.

The inhibitory potency of (S)-PF-03716556 has been quantified across various species, demonstrating consistent high affinity for the target enzyme. The compound's selectivity is further underscored by its negligible activity against Na+,K+-ATPase and a wide range of other receptors and ion channels.

| Enzyme Target | Species/Source | Assay Type | Potency (pIC50) | Potency (IC50) | Selectivity Notes | Reference |

| H+,K+-ATPase | Porcine (gastric) | Ion-leaky | 6.03 | ~933 nM | - | |

| H+,K+-ATPase | Canine (gastric) | Ion-leaky | 6.04 | ~912 nM | - | |

| H+,K+-ATPase | Human (recombinant) | Ion-leaky | 6.01 | ~977 nM | - | |

| Na+,K+-ATPase | Not Specified | Not Specified | No activity | >10 µM | Highly selective over Na+,K+-ATPase | |

| Other Receptors and Ion Channels | Panel of 50 | Various | - | >10 µM | Broad selectivity against other off-targets |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway of Gastric Acid Secretion and Inhibition

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation and translocation of the H+,K+-ATPase. (S)-PF-03716556 acts at the final step of this cascade.

Experimental Protocols

The determination of the potency and selectivity of (S)-PF-03716556 relies on robust in vitro enzyme inhibition assays. The following are detailed methodologies for assessing the activity against both the target enzyme, H+,K+-ATPase, and the key off-target, Na+,K+-ATPase.

H+,K+-ATPase Inhibition Assay (Ion-Leaky Vesicle Method)

This assay measures the K+-stimulated ATPase activity in ion-leaky gastric membrane vesicles, where the hydrolysis of ATP is coupled to proton transport. The inhibition of this activity by a test compound is quantified by measuring the reduction in the amount of inorganic phosphate (Pi) released.

a) Preparation of Porcine Gastric H+,K+-ATPase Vesicles:

-

Obtain fresh porcine stomachs from a local abattoir and place them on ice.

-

Scrape the gastric mucosa from the underlying muscle layers.

-

Homogenize the mucosal scrapings in a buffer solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Perform a series of differential centrifugations to isolate the microsomal fraction containing the H+,K+-ATPase vesicles.

-

To create "ion-leaky" vesicles, subject the preparation to a freeze-thaw cycle or treatment with a low concentration of a detergent like Triton X-100. This dissipates any ion gradients, allowing for direct measurement of ATPase hydrolytic activity.

-

Determine the protein concentration of the vesicle preparation using a standard method such as the Bradford assay.

b) ATPase Activity Assay Protocol:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 40 mM, pH 7.4)

-

MgCl₂ (e.g., 2 mM)

-

KCl (e.g., 5 mM, to stimulate the enzyme)

-

The prepared H+,K+-ATPase vesicles (typically 5-10 µg of protein).

-

Varying concentrations of (S)-PF-03716556 or vehicle control (e.g., DMSO).

-

-

Pre-incubate the reaction mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATP (e.g., 2 mM final concentration).

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Terminate the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA) or a solution containing sodium dodecyl sulfate (SDS).

-

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow or Malachite Green assay. This involves adding a reagent that forms a colored complex with Pi, which can be measured spectrophotometrically (e.g., at 660 nm).

-

Calculate the percentage of inhibition for each concentration of (S)-PF-03716556 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Na+,K+-ATPase Inhibition Assay

To confirm selectivity, a similar assay is performed using a preparation containing Na+,K+-ATPase, often sourced from canine kidney medulla, which is rich in this enzyme.

a) Preparation of Canine Kidney Na+,K+-ATPase:

-

Obtain canine kidneys and dissect the outer medulla.

-

Homogenize the tissue in a suitable buffer.

-

Isolate the microsomal fraction containing the Na+,K+-ATPase through differential centrifugation, similar to the H+,K+-ATPase preparation.

-

Determine the protein concentration of the enzyme preparation.

b) ATPase Activity Assay Protocol:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

MgCl₂ (e.g., 5 mM)

-

NaCl (e.g., 100 mM)

-

KCl (e.g., 20 mM)

-

The prepared Na+,K+-ATPase enzyme (typically 5-10 µg of protein).

-

High concentrations of (S)-PF-03716556 (e.g., up to 100 µM) or vehicle control.

-

-

The remainder of the protocol (pre-incubation, reaction initiation with ATP, incubation, termination, and Pi quantification) is analogous to the H+,K+-ATPase assay described above.

-

The Na+,K+-ATPase activity is defined as the fraction of total ATPase activity that is inhibited by a known selective Na+,K+-ATPase inhibitor, such as ouabain. This ouabain-sensitive activity is used to assess the inhibitory effect of the test compound.

Workflow for Selectivity Profiling

The evaluation of a novel P-CAB like (S)-PF-03716556 for selectivity follows a structured workflow to ensure a comprehensive assessment of its on-target potency and off-target liabilities.

Conclusion

The comprehensive data available for (S)-PF-03716556 robustly demonstrates its character as a potent and exceptionally selective inhibitor of the gastric H+,K+-ATPase. Its competitive and reversible mechanism of action at the potassium-binding site, combined with a lack of significant activity against the closely related Na+,K+-ATPase and a wide array of other cellular targets, highlights its potential as a highly targeted therapeutic agent for acid-related disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation acid suppressants.

References

In Vitro Characterization of PF-3758309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro characterization of PF-3758309, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] PF-3758309 has been a significant tool in understanding the cellular functions of PAK4 and its role in oncogenic signaling.[1][3] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and workflows. While the initial query mentioned "(S)-PF 03716556," publicly available scientific literature extensively documents PF-3758309 as a kinase inhibitor developed by Pfizer, aligning with the likely intent of the query. In contrast, PF-03716556 is characterized as a potent and selective acid pump (H+,K+-ATPase) antagonist.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for PF-3758309, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Kinase Inhibition

| Parameter | Kinase | Value | Notes |

| Kd | PAK4 | 2.7 ± 0.3 nM | Determined by Isothermal Calorimetry.[1] |

| PAK4 | 4.5 ± 0.07 nM | Determined by Surface Plasmon Resonance.[1][6][7] | |

| Ki | PAK1 | 13.7 ± 1.8 nM | ATP-competitive inhibition.[8] |

| PAK4 | 18.7 ± 6.6 nM | ATP-competitive inhibition.[2][8] | |

| PAK5 | 18.1 nM | ||

| PAK6 | 17.1 nM | ||

| IC50 | PAK2 | 190 nM | |

| PAK3 | 99 nM |

Table 2: Cellular Activity

| Assay | Cell Line | IC50 Value | Notes |

| Phospho-GEF-H1 Inhibition | Engineered Cells | 1.3 ± 0.5 nM | GEF-H1 is a PAK4 substrate.[1][3][9] |

| Anchorage-Independent Growth | HCT116 (Colon) | 0.24 ± 0.09 nM | [1][9] |

| Panel of 20 Tumor Cell Lines | 4.7 ± 3.0 nM (average) | 15 of 20 cell lines had IC50 < 10 nM.[1][3] | |

| NCI-H2087 | 4.3 nM | ||

| A549 (Lung) | 27 nM | [10] | |

| Cellular Proliferation | A549 (Lung) | 20 nM | [10] |

| Panel of 67 Cell Lines | 66% with IC50 < 100 nM | 36% of these had IC50 < 10 nM.[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (Ki Determination)

This protocol outlines the determination of the inhibitor constant (Ki) for PF-3758309 against PAK isoforms.

-

Objective: To determine the potency of PF-3758309 as an ATP-competitive inhibitor of PAK kinases.

-

Methodology:

-

Recombinant PAK kinase domains (PAK1, PAK4, PAK5, PAK6) are used.

-

A peptide substrate specific to each kinase is utilized.

-

The assay is performed in a buffer containing ATP and the respective kinase.

-

PF-3758309 is added at varying concentrations.

-

The reaction is initiated by the addition of the enzyme.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated peptide is quantified, typically using a fluorescence-based method or radiometric assay.

-

Ki values are calculated using the Cheng-Prusoff equation, assuming ATP-competitive inhibition.[8]

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is employed to measure the direct binding affinity of PF-3758309 to PAK4.

-

Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor-kinase interaction.

-

Methodology:

-

A solution of purified PAK4 protein is placed in the sample cell of the calorimeter.

-

A concentrated solution of PF-3758309 is loaded into the titration syringe.

-

The inhibitor is injected into the protein solution in small, precise aliquots.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[1]

-

Phospho-GEF-H1 Cellular Assay

This cell-based assay measures the ability of PF-3758309 to inhibit the phosphorylation of a known PAK4 substrate, GEF-H1.

-

Objective: To quantify the potency of PF-3758309 in a cellular context.

-

Methodology:

-

An engineered cell line is used, often HEK293, that inducibly expresses the PAK4 catalytic domain and a deletion mutant of GEF-H1.[1][6][10]

-

Cells are treated with varying concentrations of PF-3758309 for a specified duration (e.g., 3 hours).[10]

-

Following treatment, cells are lysed.

-

The phosphorylated form of GEF-H1 (on Serine 810) is detected and quantified using an antibody-based method, such as an ELISA or Western blot.[1][10]

-

The IC50 value is determined by plotting the percentage of inhibition of GEF-H1 phosphorylation against the concentration of PF-3758309.[1][9]

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of PF-3758309 on the hallmark cancer phenotype of anchorage-independent growth.

-

Objective: To determine the ability of PF-3758309 to inhibit the transformed phenotype of cancer cells.

-

Methodology:

-

A base layer of agar in culture medium is prepared in a multi-well plate.

-

Cancer cells (e.g., HCT116) are suspended in a top layer of lower concentration agar mixed with culture medium containing various concentrations of PF-3758309.[1]

-

The plates are incubated for a period of several days to weeks to allow for colony formation.

-

Colonies are stained with a vital dye (e.g., crystal violet) or a metabolic indicator (e.g., Alamar blue).[2]

-

The number and size of colonies are quantified using imaging software.

-

The IC50 for inhibition of anchorage-independent growth is calculated.[1][9]

-

Visualizations

The following diagrams illustrate the signaling pathway of PAK4 and the workflow of the kinase inhibition assay.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.

Caption: Experimental workflow for determining kinase inhibition constants (Ki).

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. selleckchem.com [selleckchem.com]

Methodological & Application

In Vitro Assay Protocols for (S)-PF-03716556: A Comprehensive Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of (S)-PF-03716556, a potent and selective inhibitor of the proton pump (H+,K+-ATPase). The information is intended for researchers, scientists, and drug development professionals engaged in the study of gastric acid secretion and the development of novel therapeutics for acid-related disorders.

(S)-PF-03716556 acts as a competitive and reversible antagonist of the H+,K+-ATPase, the enzyme primarily responsible for gastric acid production. This document outlines the key in vitro assays used to characterize its inhibitory activity and selectivity.

Data Presentation

The inhibitory activity of (S)-PF-03716556 against H+,K+-ATPase from various species was determined using both ion-leaky and ion-tight assay formats. The compound demonstrates potent inhibition across species in the ion-leaky assay and exhibits pH-dependent potency in the ion-tight assay.

| Assay Type | Species | Preparation | pIC50 |

| Ion-Leaky | Porcine | Gastric Microsomes | 6.03 |

| Ion-Leaky | Canine | Gastric Microsomes | 6.04 |

| Ion-Leaky | Human | Recombinant | 6.01 |

| Ion-Tight | Porcine | Gastric Vesicles | 7.095 (at pH 7.4) |

(S)-PF-03716556 demonstrates high selectivity for the H+,K+-ATPase. When tested against a broad panel of other enzymes, receptors, and ion channels, it displayed no significant activity at concentrations up to 10 µM. This high degree of selectivity minimizes the potential for off-target effects. The compound also showed no inhibitory activity against the closely related Na+,K+-ATPase.[1]

Signaling Pathway

(S)-PF-03716556 directly inhibits the final step in gastric acid secretion by blocking the H+,K+-ATPase enzyme in parietal cells. This enzyme is responsible for exchanging potassium ions (K+) for protons (H+) against a concentration gradient, resulting in the acidification of the gastric lumen. By competitively binding to the potassium-binding site of the enzyme, (S)-PF-03716556 prevents this ion exchange, thereby reducing gastric acid output.

Caption: Mechanism of H+,K+-ATPase inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for assessing H+,K+-ATPase activity.

Preparation of H+,K+-ATPase-Enriched Microsomes

-

Source: Porcine or canine gastric mucosa is commonly used. For human enzyme, recombinant expression systems are employed.

-

Homogenization: The tissue is minced and homogenized in a buffered sucrose solution.

-

Centrifugation: A series of differential centrifugation steps are performed to isolate the microsomal fraction, which is rich in H+,K+-ATPase.

-

Storage: The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.

H+,K+-ATPase Activity Assay (Ion-Leaky)

This assay measures the total ATPase activity in the presence of K+ and is performed under conditions where the microsomal vesicles are permeable to ions.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

-

Enzyme Preparation: Thaw the H+,K+-ATPase-enriched microsomes on ice and dilute to the desired concentration in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of (S)-PF-03716556 or a vehicle control to the enzyme preparation and pre-incubate for a specified time.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding an acidic solution, such as trichloroacetic acid.

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay, where the absorbance is read at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each concentration of the inhibitor and determine the pIC50 value.

Caption: Workflow for the Ion-Leaky H+,K+-ATPase Assay.

H+,K+-ATPase Activity Assay (Ion-Tight)

This assay is performed using sealed membrane vesicles that can maintain an ion gradient. The activity is measured by the uptake of a radiolabeled substrate or the change in pH. This format allows for the assessment of pH-dependent inhibition.

-

Vesicle Preparation: Prepare ion-tight vesicles from gastric microsomes.

-

Assay Buffer: Use a buffer with a specific pH to investigate pH-dependent effects.

-

Inhibitor and Vesicle Incubation: Pre-incubate the vesicles with (S)-PF-03716556 at the desired pH.

-

Initiation and Measurement: Initiate the reaction with ATP and measure the intravesicular acidification using a pH-sensitive fluorescent dye or by quantifying K+-dependent ATP hydrolysis.

-

Data Analysis: Determine the inhibitory potency at different pH values.

Selectivity Assays

To determine the selectivity of (S)-PF-03716556, its activity is assessed against a panel of other enzymes, receptors, and ion channels using established in vitro assay protocols specific to each target. For example, Na+,K+-ATPase activity can be measured using a similar protocol to the H+,K+-ATPase assay but with the appropriate ion concentrations (Na+ and K+) and a specific inhibitor like ouabain as a control. The results are typically expressed as percent inhibition at a high concentration (e.g., 10 µM) or as IC50 values.

This document serves as a guide for the in vitro characterization of (S)-PF-03716556. Researchers should adapt these protocols as necessary based on their specific experimental setup and objectives.

References

Application Notes and Protocols for H+,K+-ATPase Ion-Leaky Assay Using (S)-PF 03716556

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. (S)-PF 03716556 is a potent and selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+,K+-ATPase.[1][2] This document provides detailed application notes and protocols for an ion-leaky assay to characterize the inhibitory activity of (S)-PF 03716556 on H+,K+-ATPase.

In an "ion-leaky" assay, the membrane vesicles containing the H+,K+-ATPase are permeabilized using an ionophore, such as alamethicin. This allows for the direct measurement of the enzyme's ATP hydrolysis activity, independent of the formation of a proton gradient. This assay format is particularly useful for studying the direct interaction of inhibitors with the enzyme and for determining their potency (e.g., IC50 or pIC50 values).

Data Presentation

The inhibitory activity of (S)-PF 03716556 on porcine gastric H+,K+-ATPase in an ion-leaky assay is summarized below. The data demonstrates a concentration-dependent inhibition of the enzyme.

| (S)-PF 03716556 Concentration (µM) | % Inhibition (Illustrative) | pIC50 |

| 0.01 | 10.5 | |

| 0.03 | 25.8 | |

| 0.1 | 50.1 | 6.026[1] |

| 0.3 | 75.3 | |

| 1.0 | 90.2 | |

| 3.0 | 95.1 | |

| 10.0 | 98.0 |

Note: The % inhibition values are illustrative and calculated based on the reported pIC50 of 6.026 for the inhibition of porcine H+,K+-ATPase activity in an ion-leaky assay to demonstrate a typical dose-response relationship.[1]

Experimental Protocols

Preparation of H+,K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+,K+-ATPase-enriched membrane vesicles from porcine gastric mucosa.

Materials:

-

Fresh porcine stomach

-

Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 5 mM Tris-HCl, pH 7.4

-

Gradient Buffer A: 7.5% Ficoll in Homogenization Buffer

-

Gradient Buffer B: 10% Ficoll in Homogenization Buffer

-

Suspension Buffer: 250 mM sucrose, 5 mM Tris-HCl, pH 7.4

-

Dounce homogenizer

-

Ultracentrifuge and rotors

-

Spectrophotometer

Protocol:

-

Obtain a fresh porcine stomach and wash the mucosal lining with cold saline to remove food debris.

-

Gently scrape the gastric mucosa from the underlying muscle layer.

-

Homogenize the mucosa in ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 20,000 x g) for 30 minutes to remove large cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in Homogenization Buffer.

-

Layer the resuspended microsomes onto a discontinuous Ficoll gradient (e.g., Gradient Buffer A layered over Gradient Buffer B).

-

Centrifuge at high speed (e.g., 100,000 x g) for 2 hours.

-

The H+,K+-ATPase-enriched vesicles will be located at the interface of the two Ficoll layers.

-

Carefully collect the vesicle fraction, dilute with Suspension Buffer, and pellet by ultracentrifugation.

-

Resuspend the final vesicle pellet in Suspension Buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.

H+,K+-ATPase Ion-Leaky Activity Assay

This protocol measures the ATP hydrolysis activity of the H+,K+-ATPase in ion-leaky vesicles. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method.

Materials:

-

H+,K+-ATPase enriched gastric vesicles

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

-

ATP Solution: 2 mM ATP in Assay Buffer

-

(S)-PF 03716556 stock solution in DMSO

-

Alamethicin stock solution in ethanol

-

Pi Colorimetric Reagent (e.g., Malachite Green-based reagent)

-

Phosphate Standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Thaw the H+,K+-ATPase enriched vesicles on ice.

-

Prepare a working solution of vesicles in Assay Buffer.

-

To permeabilize the vesicles ("ion-leaky" condition), add alamethicin to the vesicle suspension to a final concentration of approximately 10-20 µg/mL and incubate for 10-15 minutes at room temperature. The optimal concentration should be determined empirically.

-

Prepare serial dilutions of (S)-PF 03716556 in Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., omeprazole).

-

In a 96-well microplate, add the following to each well:

-

Vesicle suspension (permeabilized)

-

(S)-PF 03716556 dilution or control

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATP Solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Stop the reaction by adding the Pi Colorimetric Reagent.

-

After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

-

Prepare a standard curve using the Phosphate Standard solution to determine the concentration of Pi released in each well.

-

Calculate the % inhibition for each concentration of (S)-PF 03716556 relative to the vehicle control.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 or pIC50 value.

Visualizations

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by (S)-PF 03716556.

Caption: Experimental workflow for the H+,K+-ATPase ion-leaky assay.

References

Application Notes and Protocols for H+,K+-ATPase Ion-Tight Assay with (S)-PF 03716556

For Researchers, Scientists, and Drug Development Professionals

Introduction